Methyl(pivaloyloxy)zinc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

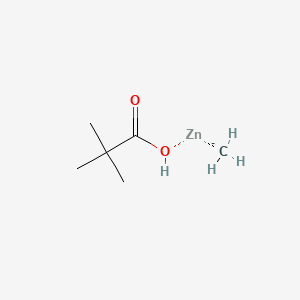

Molecular Formula |

C6H13O2Zn- |

|---|---|

Molecular Weight |

182.5 g/mol |

IUPAC Name |

carbanide;2,2-dimethylpropanoic acid;zinc |

InChI |

InChI=1S/C5H10O2.CH3.Zn/c1-5(2,3)4(6)7;;/h1-3H3,(H,6,7);1H3;/q;-1; |

InChI Key |

DTGDEGNVGLHLQF-UHFFFAOYSA-N |

Canonical SMILES |

[CH3-].CC(C)(C)C(=O)O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis and Characterization of Methyl(pivaloyloxy)zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl(pivaloyloxy)zinc, a valuable organozinc reagent. While specific literature on the isolation of this compound is scarce, this document outlines a logical and robust synthetic pathway based on established methodologies for analogous organozinc pivalates. Detailed experimental protocols for the preparation of the key precursor, zinc pivalate, and the subsequent synthesis of the title compound are provided. Furthermore, this guide describes the expected characterization of this compound using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. The information presented herein is intended to serve as a foundational resource for researchers interested in the utilization of this and similar organozinc pivalate reagents in organic synthesis and drug development.

Introduction

Organozinc reagents have long been recognized as versatile and indispensable tools in organic synthesis, prized for their high functional group tolerance and moderate reactivity. Within this class of reagents, organozinc pivalates have emerged as particularly advantageous due to their enhanced stability, often existing as solid materials that are easier to handle and store compared to their halide counterparts. This increased stability is attributed to the presence of the pivaloate ligand, which can modulate the reactivity and solubility of the organozinc species.

This compound (MeZnOPiv) is a fundamental member of the alkylzinc pivalate family. Its utility lies in its potential to serve as a compact and reactive source of a methyl group in various cross-coupling and addition reactions. This guide details a practical approach to its synthesis and outlines the expected analytical characteristics for its unambiguous identification.

Synthesis

The synthesis of this compound is a two-step process, commencing with the preparation of zinc pivalate, which then serves as the precursor for the final product.

Synthesis of Zinc Pivalate (Zn(OPiv)₂)

Zinc pivalate is conveniently prepared from the reaction of zinc oxide with pivalic acid.[1]

Experimental Protocol:

-

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add toluene (250 mL), pivalic acid (11.3 g, 110 mmol), and zinc oxide (4.07 g, 50 mmol).

-

Heat the reaction mixture to reflux and continue heating for 16 hours, collecting the water generated in the Dean-Stark trap.

-

After cooling to room temperature, remove the toluene under reduced pressure.

-

The remaining solid is then dried under high vacuum at 100°C for at least 6 hours to remove any residual pivalic acid and water, yielding zinc pivalate as a white, amorphous solid.[1]

Diagram of the Synthesis of Zinc Pivalate:

Caption: Synthesis of Zinc Pivalate.

Synthesis of this compound (MeZnOPiv)

The synthesis of this compound is achieved through the transmetalation of a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium, with zinc pivalate. The following protocol is adapted from general procedures for the preparation of alkylzinc pivalates.[2]

Experimental Protocol:

-

In a dry, argon-flushed Schlenk flask, suspend zinc pivalate (13.4 g, 50 mmol) in anhydrous tetrahydrofuran (THF, 100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methylmagnesium bromide (1.0 M in THF, 50 mL, 50 mmol) to the stirred suspension.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

The resulting solution of this compound can be used directly in subsequent reactions. For isolation, the solvent can be removed under high vacuum to yield the product as a solid.

Diagram of the Synthesis of this compound:

Caption: Synthesis of this compound.

Characterization

The characterization of this compound is crucial for confirming its identity and purity. The following are the expected analytical data based on the characterization of similar organozinc pivalates and the constituent moieties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the structural elucidation of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show two singlets.

-

A singlet corresponding to the methyl protons attached to the zinc atom. Based on data for similar methylzinc compounds, this peak is anticipated to appear in the upfield region, typically between δ -0.5 and 0.5 ppm.

-

A singlet for the nine equivalent protons of the tert-butyl group of the pivaloate ligand, expected around δ 1.1-1.3 ppm.[1]

-

-

¹³C NMR: The carbon NMR spectrum should exhibit four distinct resonances.

-

A signal for the methyl carbon bonded to zinc, expected at a characteristic upfield chemical shift.

-

A signal for the quaternary carbon of the tert-butyl group.[1][3]

-

A signal for the three equivalent methyl carbons of the tert-butyl group.[1][3]

-

A downfield signal for the carboxylate carbon of the pivaloate ligand, typically in the range of δ 180-185 ppm.[1]

-

Table 1: Predicted NMR Spectroscopic Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | -0.5 – 0.5 | Singlet | Zn-CH₃ |

| ¹H | 1.1 – 1.3 | Singlet | C(CH₃)₃ |

| ¹³C | Upfield | Quartet | Zn-CH₃ |

| ¹³C | ~39 | Singlet | C(CH₃)₃ |

| ¹³C | ~27 | Quartet | C(CH₃)₃ |

| ¹³C | 180 – 185 | Singlet | COO |

Mass Spectrometry

Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) or other soft ionization techniques would be suitable to observe the molecular ion or related adducts.

Table 2: Expected Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₆H₁₂O₂Zn |

| Monoisotopic Mass | 180.0129 u |

| Average Mass | 181.55 g/mol |

Applications in Organic Synthesis

This compound is anticipated to be a valuable reagent in a variety of organic transformations, including:

-

Negishi Cross-Coupling: As a nucleophilic methyl source for the formation of C(sp³)–C(sp²) and C(sp³)–C(sp³) bonds with various organic halides and triflates.

-

Addition to Carbonyls: For the 1,2-addition to aldehydes and ketones to form secondary and tertiary alcohols, respectively.

-

Conjugate Addition: In the presence of a suitable catalyst, it may undergo 1,4-addition to α,β-unsaturated carbonyl compounds.

Diagram of Potential Synthetic Applications:

References

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl(pivaloyloxy)zinc is a specialty organometallic reagent belonging to the class of air- and moisture-stabilized organozinc pivalates. This class of reagents has seen significant development as a more robust alternative to traditional organozinc halides, offering improved handling characteristics and functional group tolerance in a variety of carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the history, synthesis, and known properties of this compound, with a focus on detailed experimental protocols and applications relevant to drug discovery and development.

Introduction and Historical Context

The field of organozinc chemistry dates back to 1849 with the synthesis of diethylzinc by Edward Frankland. For over a century, organozinc reagents have been invaluable in organic synthesis, most notably in the Reformatsky and Negishi cross-coupling reactions. However, the high reactivity of traditional organozinc halides (RZnX) often comes with the drawback of extreme sensitivity to air and moisture, necessitating stringent anhydrous and anaerobic reaction conditions.

In a significant advancement to address these handling challenges, the research group of Paul Knochel pioneered the development of solid, salt-stabilized organozinc pivalates (RZnOPiv). These reagents exhibit markedly enhanced stability towards air and moisture, allowing for easier storage, handling, and application in a wider range of synthetic contexts. This compound is a fundamental member of this class of stabilized organozinc reagents. While a specific discovery paper for this compound is not prominent in the literature, its existence and utility are a direct result of the broader research into stabilizing organozinc compounds with pivalate ligands.

The enhanced stability of these compounds is attributed to the formation of complex structures, often incorporating magnesium pivalate and lithium salts from their synthesis, which are thought to sequester water and protect the reactive organozinc species.

Physicochemical and Quantitative Data

The known quantitative data for this compound is summarized in the table below. This information is primarily sourced from commercial suppliers of the reagent.

| Property | Value | Source |

| CAS Number | 2268745-10-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₂Zn | [1][3] |

| Molecular Weight | 181.57 g/mol | [1][3] |

| Typical Purity (Active Reagent Content) | ≥ 0.8 mmol/g | [1][2][4] |

| Physical Form | Solid | |

| Storage Conditions | Store long-term in a cool, dry place | [1] |

Synthesis of this compound

The synthesis of this compound is not explicitly detailed in a dedicated publication. However, based on the established procedures for other organozinc pivalates, a reliable two-step synthesis can be performed. The first step is the preparation of the precursor, zinc pivalate (Zn(OPiv)₂), followed by the transmetalation from a methylmagnesium halide.

Synthesis of Zinc Pivalate (Precursor)

A common method for the preparation of zinc pivalate involves the reaction of zinc oxide with pivalic acid.

Experimental Protocol:

-

A 500 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, is charged with toluene (250 mL).

-

Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

-

Zinc oxide (4.07 g, 50 mmol) is added in portions to the stirred solution at room temperature.

-

The resulting suspension is heated to reflux, and the water formed during the reaction is removed azeotropically using a Dean-Stark trap.

-

The reaction is monitored until no more water is collected.

-

The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting white solid is dried under high vacuum at 100 °C for at least 6 hours to yield zinc pivalate as a white, amorphous solid.

Synthesis of this compound

The synthesis of this compound can be achieved by the transmetalation of a methyl Grignard reagent with the previously synthesized zinc pivalate.

Experimental Protocol:

-

A dry and argon-flushed 500 mL Schlenk flask, equipped with a magnetic stir bar, is charged with anhydrous zinc pivalate (Zn(OPiv)₂) (13.38 g, 50 mmol) and anhydrous lithium chloride (2.12 g, 50 mmol).

-

Anhydrous tetrahydrofuran (THF) (100 mL) is added, and the suspension is stirred at room temperature.

-

The flask is cooled to 0 °C in an ice-water bath.

-

A solution of methylmagnesium chloride in THF (e.g., 3.0 M, 16.7 mL, 50 mmol) is added dropwise to the stirred suspension over a period of 30 minutes.

-

The reaction mixture is allowed to warm to room temperature and is stirred for an additional 2 hours.

-

The resulting solution/suspension contains this compound, likely in a complex form with magnesium salts and lithium chloride. For many applications, this solution can be used directly.

-

To obtain a solid reagent, the solvent is removed under high vacuum. The resulting solid should be handled under an inert atmosphere, although it will exhibit greater air stability than traditional methylzinc chloride.

Experimental and Logical Workflows (Graphviz Diagrams)

Caption: Workflow for the synthesis of Zinc Pivalate.

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development

As a stabilized organozinc reagent, this compound is a valuable tool in medicinal chemistry and drug development for several reasons:

-

Cross-Coupling Reactions: It can participate in Negishi-type cross-coupling reactions to introduce a methyl group onto aromatic, heteroaromatic, or vinylic scaffolds. This is a common structural motif in many pharmaceutical compounds.

-

Addition Reactions: this compound can be used for the 1,2-addition to aldehydes, ketones, and imines to form secondary and tertiary alcohols and amines, respectively.

-

Functional Group Tolerance: The moderated reactivity of organozinc pivalates allows them to be used in the presence of sensitive functional groups that might not be compatible with more reactive organometallics like Grignard or organolithium reagents. This is particularly advantageous in late-stage functionalization of complex drug-like molecules.

-

Improved Safety and Handling: The enhanced stability of solid this compound simplifies its storage and handling, making it more amenable to use in high-throughput screening and automated synthesis platforms.

Signaling Pathways and Logical Relationships

The utility of this compound in drug development often involves its application in the synthesis of molecules that target specific biological signaling pathways. For example, the synthesis of a kinase inhibitor might involve a key methylation step using this reagent.

Caption: Logical relationship of reagent properties to drug development outcomes.

Conclusion

This compound represents an important and practical tool in modern organic synthesis. As part of the family of stabilized organozinc pivalates, it combines the synthetic utility of traditional organozinc reagents with significantly improved handling characteristics. For researchers in drug development, this reagent offers a reliable method for the introduction of methyl groups into complex, functionalized molecules, thereby streamlining the synthesis of novel therapeutic agents. The preparative methods outlined in this guide, derived from the established chemistry of related compounds, provide a clear path to accessing and utilizing this valuable synthetic building block.

References

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc

For researchers, scientists, and professionals in drug development, understanding the chemical properties and reactivity of organometallic reagents is paramount. Methyl(pivaloyloxy)zinc, a member of the organozinc pivalate family, presents as a potentially valuable, yet sparsely documented, reagent in organic synthesis. This guide consolidates the available information and provides extrapolated data based on closely related compounds to offer a comprehensive technical overview.

Core Chemical Properties

This compound is a specialty organozinc reagent. While detailed experimental studies on this specific compound are not widely published, its fundamental properties can be established from supplier information and by analogy to other well-characterized organozinc pivalates.

| Property | Value | Source |

| CAS Number | 2268745-10-2 | [1][2][3][4] |

| Molecular Formula | C₆H₁₂O₂Zn | [1][2][3] |

| Molecular Weight | 181.57 g/mol | [1][2] |

| Physical Form | Likely a solid or solution | Inferred |

| Purity Specification | 0.8 mmol/g | [5] |

Synthesis and Handling

Experimental Protocol: Plausible Synthesis of this compound

Disclaimer: The following protocol is a generalized procedure based on the synthesis of related aryl and heteroaryl zinc pivalates and should be adapted and optimized under appropriate laboratory safety protocols.

Materials:

-

Methylmagnesium halide (e.g., MeMgCl or MeMgBr) or Methyllithium (MeLi) in a suitable solvent (e.g., THF, Et₂O)

-

Anhydrous Zinc Pivalate (Zn(OPiv)₂)

-

Anhydrous tetrahydrofuran (THF)

-

Argon or Nitrogen gas for inert atmosphere

-

Schlenk line or glovebox equipment

Procedure:

-

Under an inert atmosphere, a solution of the methylating reagent (e.g., 1.1 equivalents of MeMgCl in THF) is prepared in a dry Schlenk flask.

-

To this solution, solid anhydrous zinc pivalate (1.0 equivalent) is added in one portion at a controlled temperature (e.g., 0 °C to room temperature).

-

The reaction mixture is stirred at room temperature for a specified period (e.g., 30 minutes to 2 hours) to ensure complete transmetalation.

-

The solvent is then removed under high vacuum to yield the solid this compound reagent.

This synthesis workflow is depicted in the following diagram:

Reactivity and Applications

Organozinc pivalates are valued for their enhanced stability, particularly towards air and moisture, compared to traditional diorganozinc or organozinc halide reagents.[] This stability is attributed to the presence of the pivalate group. While specific reactivity data for this compound is scarce, its chemical behavior is expected to be analogous to other organozinc compounds.

Key anticipated reactions include:

-

Negishi Cross-Coupling: As a source of a methyl nucleophile, it is expected to participate in palladium- or nickel-catalyzed cross-coupling reactions with aryl, heteroaryl, and vinyl halides or triflates.

-

Addition to Carbonyls: In the presence of a suitable catalyst or under specific conditions, it could be used for the methylation of aldehydes and ketones.

-

Acylation Reactions: Reaction with acyl chlorides to form ketones is another potential application.

The relationship of this compound to other organozinc reagents is illustrated below:

Spectroscopic Data

No specific spectroscopic data (NMR, IR, MS) for this compound has been found in the public domain. For research purposes, de novo characterization would be required. Based on the proposed structure, the following spectroscopic signatures would be anticipated:

-

¹H NMR: A high-field singlet corresponding to the methyl group attached to zinc, and a singlet in the 1.0-1.5 ppm range for the tert-butyl group of the pivalate ligand.

-

¹³C NMR: Resonances for the methyl-zinc carbon, the quaternary and methyl carbons of the pivalate, and the carboxylate carbon.

-

Mass Spectrometry: An isotopic pattern characteristic of zinc in the mass spectrum.

Safety and Handling

Organozinc compounds are reactive and should be handled with care. Although organozinc pivalates are generally more stable than their dialkyl or halide counterparts, they are still sensitive to moisture and air. Handling should be performed under an inert atmosphere by technically qualified individuals. Personal protective equipment, including safety glasses, lab coat, and gloves, is mandatory. For detailed safety information, the Safety Data Sheet (SDS) from the supplier should be consulted.

Conclusion

This compound is an organozinc reagent with potential applications in organic synthesis, particularly in cross-coupling reactions. While detailed characterization and reactivity studies are not yet widely available, its properties and synthetic accessibility can be reasonably inferred from the well-established chemistry of related organozinc pivalates. Further research into this specific reagent would be beneficial to fully elucidate its synthetic utility.

References

- 1. 2268745-10-2 this compound AKSci 8323ER [aksci.com]

- 2. 甲基(新戊酰氧基)锌 - CAS:2268745-10-2 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. aablocks.com [aablocks.com]

- 4. CAS 2268745-10-2 | Sigma-Aldrich [sigmaaldrich.com]

- 5. BLD Pharmatech Co., Limited (Page 290) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]

- 6. orgsyn.org [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to Methyl(pivaloyloxy)zinc and its Core Analogue, Zinc Pivalate

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides comprehensive information on Methyl(pivaloyloxy)zinc (CAS Number: 2268745-10-2), a specific organozinc reagent, and a detailed exploration of its core, foundational analogue, Zinc Pivalate (CAS Number: 15827-10-8), also known as Bis(pivaloyloxy)zinc. While specific, in-depth experimental data for this compound is limited in publicly accessible literature, this guide leverages the extensive research and data available for Zinc Pivalate to provide a thorough understanding of the properties, synthesis, and applications of this class of compounds. Zinc Pivalate is a crucial precursor and a well-characterized compound that offers significant insights into the behavior and utility of related organozinc pivalates.

This document is structured to meet the needs of researchers and professionals in drug development and chemical synthesis, offering detailed experimental protocols, structured quantitative data, and visual representations of key chemical processes.

Compound Identification and Properties

While both compounds are part of the organozinc pivalate family, they have distinct identities.

This compound

-

Molecular Formula: C6H12O2Zn[1]

-

Molecular Weight: 181.57 g/mol [1]

-

Purity Specification (Typical): 0.8mmol/g[1]

-

Long-Term Storage: Store in a cool, dry place.[1]

Note: Detailed experimental and spectroscopic data for this compound are not extensively available in peer-reviewed literature at the time of this writing. The following sections will focus on the well-characterized and closely related Zinc Pivalate.

Zinc Pivalate (Bis(pivaloyloxy)zinc)

Zinc Pivalate is a stable, white solid that serves as a key starting material for the synthesis of various organozinc reagents.[4][5]

| Property | Value |

| CAS Number | 15827-10-8[6][][8][9] |

| Molecular Formula | C10H18O4Zn[][8] |

| Molecular Weight | 267.64 g/mol [] |

| Appearance | White to off-white solid[10] |

| Melting Point | 305-315 °C (sublimation)[4][5] |

| Boiling Point | 166.2 °C at 760 mmHg[] |

| Solubility | Barely soluble in THF, solubility increases with the addition of LiCl.[11] Soluble in water.[6] |

| ¹H NMR (500 MHz, DMSO-d6) | δ: 1.08 (s, 9H)[4][5] |

| ¹³C NMR (101 MHz, DMSO-d6) | δ: 28.3, 37.8, 184.0[4][5] |

| Infrared (IR) (neat) | 2962, 2929, 1606, 1534, 1481, 1457, 1426, 1378, 1361, 1228, 1031, 937, 899, 791, 609 cm⁻¹[4][5] |

Experimental Protocols

The synthesis of Zinc Pivalate is well-documented, providing a reliable method for obtaining this key precursor. The following is a detailed experimental protocol adapted from the literature.

Synthesis of Zinc Pivalate from Zinc Oxide and Pivalic Acid [4][5]

This procedure details the synthesis of Zinc Pivalate from readily available starting materials.

Materials:

-

Zinc oxide (ZnO)

-

Pivalic acid

-

Toluene

-

Argon or Nitrogen gas (for inert atmosphere)

Equipment:

-

500 mL round-bottomed flask

-

Magnetic stirrer and stir bar

-

Septum

-

Dean-Stark trap

-

Reflux condenser

-

Oil bath

-

Vacuum line with a cold trap

Procedure:

-

A dry, 500 mL round-bottomed flask equipped with a magnetic stir bar is charged with 250 mL of toluene.

-

Pivalic acid (11.3 g, 110 mmol) is added to the toluene.

-

Zinc oxide (4.07 g, 50 mmol) is added in portions to the solution at room temperature.

-

The flask is equipped with a Dean-Stark trap and a reflux condenser, and the suspension is stirred under an inert atmosphere at reflux for 16 hours.

-

After cooling to room temperature, the mixture is concentrated by rotary evaporation.

-

The remaining pivalic acid and water are removed under high vacuum using a vacuum line with a liquid nitrogen cold trap.

-

The resulting white solid is warmed to 100 °C in an oil bath and dried under vacuum for at least 6 hours to yield Zinc Pivalate as a white, amorphous solid.

Signaling Pathways and Experimental Workflows

Organozinc pivalates are instrumental in a variety of organic transformations, most notably in the preparation of air- and moisture-stable organozinc reagents for cross-coupling reactions. The general workflow for the preparation of these reagents is depicted below.

Caption: General workflow for the synthesis of organozinc pivalates.

A more detailed representation of the synthesis of a specific arylzinc pivalate is provided below, illustrating the key steps of Grignard formation and subsequent transmetalation.

Caption: Synthesis of an arylzinc pivalate via Grignard formation and transmetalation.

Applications in Organic Synthesis

Zinc Pivalate is a versatile reagent primarily used as a precursor to a wide range of air- and moisture-stable solid organozinc pivalates.[12] These reagents are highly valued in organic synthesis for their ability to participate in various cross-coupling reactions, offering a safer and more convenient alternative to traditional organozinc compounds.

Key Applications:

-

Negishi Cross-Coupling: Organozinc pivalates are excellent nucleophiles in palladium- or nickel-catalyzed Negishi cross-coupling reactions to form C-C bonds.

-

Cobalt-Catalyzed Reactions: These reagents have been successfully employed in cobalt-catalyzed cross-couplings.[13]

-

Synthesis of Functionalized Molecules: The enhanced stability and functional group tolerance of organozinc pivalates make them ideal for the synthesis of complex and polyfunctionalized organic molecules, including pharmaceuticals and natural products.[13]

-

Directed Metalation: Zinc pivalate can be used in directed metalation reactions to generate specific organozinc species.[12]

The stability of these reagents is a significant advantage, allowing for easier handling and storage compared to their more pyrophoric counterparts. This stability is attributed to the formation of mixed zinc-magnesium pivalate complexes that protect the reactive carbon-zinc bond.[14][[“]]

References

- 1. 2268745-10-2 this compound AKSci 8323ER [aksci.com]

- 2. CAS 2268745-10-2 | Sigma-Aldrich [sigmaaldrich.cn]

- 3. Search Results - AK Scientific [aksci.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Zinc pivalate | 15827-10-8 | FZ167525 | Biosynth [biosynth.com]

- 8. Zinc pivalate | C10H18O4Zn | CID 19435776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. labsolu.ca [labsolu.ca]

- 10. Zinc(II) pivalate [myskinrecipes.com]

- 11. pureportal.strath.ac.uk [pureportal.strath.ac.uk]

- 12. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Preparation and reactions of polyfunctional magnesium and zinc organometallics in organic synthesis - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00685A [pubs.rsc.org]

- 14. Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

An In-depth Technical Guide to the Molecular Structure of Methyl(pivaloyloxy)zinc

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Organozinc reagents, particularly those containing a carboxylate ligand, are valuable intermediates in organic synthesis due to their enhanced stability and functional group tolerance compared to their dialkylzinc counterparts. Methyl(pivaloyloxy)zinc, with its combination of a reactive methyl group and a sterically bulky pivaloyloxy ligand, is anticipated to exhibit unique reactivity and structural features. Understanding its molecular architecture is crucial for predicting its behavior in chemical transformations and for the rational design of new synthetic methodologies.

Inferred Molecular Structure

Based on X-ray crystallographic studies of related ethylzinc carboxylates, this compound is expected to exist not as a simple monomer, but rather as aggregated species.[1] The precise structure is likely dependent on the solvent and concentration. Common structural motifs for alkylzinc carboxylates include dimers, polymers, and more complex clusters.[1]

A probable dimeric structure for this compound in a coordinating solvent like THF is depicted below. In this arrangement, the pivaloyloxy groups act as bridging ligands between two zinc centers.

In this dimeric structure, each zinc atom is coordinated to a terminal methyl group and two oxygen atoms from the bridging pivaloyloxy ligands. The coordination geometry around the zinc centers is likely distorted tetrahedral.

Spectroscopic Characterization

The structural features of this compound can be elucidated through various spectroscopic techniques. The data presented here is based on typical values observed for related zinc carboxylates.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for probing the coordination mode of the carboxylate group. The separation between the asymmetric (νas(COO-)) and symmetric (νs(COO-)) stretching frequencies can provide insight into whether the carboxylate is acting as a monodentate, bidentate chelating, or bridging ligand.[2]

| Vibrational Mode | Expected Frequency Range (cm-1) | Notes |

| Asymmetric COO- stretch (νas) | 1610 - 1530 | The position of this band is sensitive to the coordination environment. A higher frequency is often associated with more covalent character in the Zn-O bond.[3] |

| Symmetric COO- stretch (νs) | 1460 - 1420 | Less sensitive to the coordination mode compared to the asymmetric stretch. |

| Zn-O stretch | 500 - 400 | Provides direct evidence for the zinc-oxygen bond. |

| C-H stretches (methyl & t-butyl) | 3000 - 2850 | Characteristic of the alkyl groups in the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can confirm the presence of the methyl and pivaloyl groups. 67Zn NMR, although challenging due to the quadrupolar nature of the nucleus and its low natural abundance, can provide direct information about the coordination environment of the zinc center.

| Nucleus | Expected Chemical Shift (ppm) | Notes |

| 1H (Methyl protons) | ~ -0.5 to 0.5 | The protons of the methyl group directly attached to zinc are expected to be significantly shielded. |

| 1H (t-Butyl protons) | ~ 1.1 - 1.3 | The chemical shift will be similar to that of other pivalate esters. |

| 13C (Methyl carbon) | ~ -5 to 5 | The carbon of the methyl group attached to zinc will also be shielded. |

| 13C (t-Butyl carbons) | ~ 27 (CH3), ~ 39 (quaternary C) | Typical values for the tert-butyl group. |

| 13C (Carbonyl carbon) | ~ 180 - 185 | The chemical shift of the carboxylate carbon is indicative of its electronic environment. |

| 67Zn | Highly variable | The chemical shift is very sensitive to the coordination number and geometry of the zinc atom. For tetracoordinate zinc, a broad range of chemical shifts can be observed.[4] |

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis and characterization of alkylzinc pivalates and related organozinc reagents.[5][6]

Synthesis of this compound

This procedure is based on the reaction of dimethylzinc with pivalic acid.

Materials:

-

Dimethylzinc (Zn(CH3)2) solution in a suitable solvent (e.g., toluene)

-

Pivalic acid ((CH3)3CCOOH)

-

Anhydrous toluene

-

Schlenk line and glassware

Procedure:

-

Under an inert atmosphere (argon or nitrogen), a solution of pivalic acid in anhydrous toluene is prepared in a Schlenk flask.

-

The flask is cooled to 0 °C in an ice bath.

-

A solution of dimethylzinc is added dropwise to the stirred pivalic acid solution. Methane gas will be evolved.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The solvent is removed under vacuum to yield the solid product.

Safety Note: Dialkylzinc compounds are pyrophoric and react violently with water. All manipulations must be carried out under a strict inert atmosphere by trained personnel.

Characterization Methods

Infrared Spectroscopy:

-

A small sample of the solid product is placed on the diamond ATR crystal of an FTIR spectrometer.

-

The spectrum is recorded over the range of 4000-400 cm-1.

NMR Spectroscopy:

-

The solid product is dissolved in a suitable deuterated solvent (e.g., C6D6 or THF-d8) in an NMR tube under an inert atmosphere.

-

1H and 13C NMR spectra are acquired.

-

For 67Zn NMR, a specialized probe and a high-field spectrometer are typically required. The sample should be prepared at a high concentration.

Conclusion

While the definitive molecular structure of this compound remains to be elucidated by single-crystal X-ray diffraction, a wealth of data from analogous compounds provides a strong basis for understanding its structural and spectroscopic properties. It is likely to exist as a dimeric or higher-order aggregate with bridging pivaloyloxy ligands. The provided experimental protocols offer a starting point for the synthesis and characterization of this and related organozinc reagents. Further research, including computational modeling and detailed spectroscopic studies, will be invaluable in fully characterizing this versatile synthetic intermediate.

References

- 1. lewin.ch.pw.edu.pl [lewin.ch.pw.edu.pl]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. orgsyn.org [orgsyn.org]

- 6. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - Chemical Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of Methyl(pivaloyloxy)zinc in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl(pivaloyloxy)zinc

This compound is an organozinc compound that belongs to the class of heteroleptic organozincs (RZnX), where R is an alkyl group (methyl) and X is a carboxylate group (pivaloate). These reagents have gained significant interest in organic synthesis due to their unique reactivity and stability compared to other organometallic compounds. Understanding their solubility is crucial for their effective use in various chemical transformations.

Organozinc compounds, in general, are known to be soluble in nonpolar solvents such as cyclohexane.[1] This is attributed to the linear geometry of many diorganozinc compounds, which results in a zero net dipole moment.[1] However, the solubility of heteroleptic organozincs like this compound can be more complex due to the presence of the polar carboxylate group.

Qualitative Solubility of Organozinc Pivalates

Research on organozinc pivalate reagents indicates that their solubility is highly dependent on the solvent and the presence of additives like lithium chloride (LiCl).

Key Observations:

-

Tetrahydrofuran (THF): Zinc pivalate, a closely related compound, is reported to be "barely soluble" in THF.[2] However, its solubility is significantly enhanced by the addition of LiCl, which leads to the formation of a soluble molecular complex, [(THF)₂Li₂(µ-Cl)₂(µ-OPiv)₂Zn].[2][3] This suggests that the solubility of this compound in THF may also be limited but can be improved with additives.

-

Nonpolar Solvents: While general diorganozinc compounds show good solubility in nonpolar solvents, the polarity introduced by the pivaloate group in this compound may reduce its solubility in such solvents compared to simpler dialkylzincs.

-

Ethereal Solvents: Organozinc compounds generally show a low affinity for complexation with ethereal solvents.[1]

Table 1: Summary of Qualitative Solubility and Solvent Usage for Organozinc Pivalates

| Solvent/Additive | Observation | Context | Source |

| Tetrahydrofuran (THF) | Zinc pivalate is sparingly soluble. | Synthesis and reactivity studies of organozinc pivalate reagents. | [2] |

| THF with LiCl | Zinc pivalate becomes soluble due to complex formation. | Mechanistic studies on the role of salt additives. | [2][3] |

| Toluene | Used as a solvent in studies of organozinc pivalate complexes with LiCl and Mg(OPiv)₂. | Investigation of the segregation and stabilization of organozinc pivalate reagents. | [2] |

| Ethyl Acetate (EtOAc) | Used as a solvent for cross-coupling reactions involving organozinc pivalates. | Study of the effect of solvent on the reactivity of organozinc reagents. | [2] |

Factors Influencing Solubility

The solubility of organozinc pivalates is not a simple dissolution process but is often intertwined with complex equilibria in solution.

Diagram 1: Factors Affecting Organozinc Pivalate Solubility

Caption: The role of LiCl in enhancing the solubility of organozinc pivalates through complex formation.

This diagram illustrates that the intrinsic low solubility of an organozinc pivalate can be overcome by the addition of lithium chloride, which drives the equilibrium towards the formation of a more soluble complex species in solution.

Experimental Protocol for Solubility Determination

For researchers needing precise solubility data, the following experimental protocol provides a general framework for its determination. This method is based on the principle of saturating a solvent with the solute and then quantifying the dissolved amount.

Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., THF, Toluene, Dioxane)

-

Thermostatically controlled shaker or magnetic stirrer with a hot plate

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (PTFE, 0.2 µm)

-

Inert atmosphere glove box or Schlenk line

-

Analytical instrumentation for quantification (e.g., ICP-OES for zinc analysis, or ¹H NMR with an internal standard)

Workflow Diagram:

Caption: A stepwise workflow for the experimental determination of solubility.

Procedure:

-

Preparation of Saturated Solution:

-

In an inert atmosphere, add an excess amount of this compound to a known volume of the anhydrous organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker or on a stirrer and agitate at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection:

-

After equilibration, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a 0.2 µm PTFE syringe filter to remove any suspended solid particles.

-

-

Quantification:

-

Accurately dilute the filtered aliquot with a known volume of the same solvent.

-

Determine the concentration of zinc in the diluted solution using a suitable analytical technique. Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) is a highly sensitive method for quantifying metal ions. Alternatively, ¹H NMR spectroscopy with a calibrated internal standard can be used to determine the concentration of the molecule.

-

-

Calculation:

-

From the determined concentration and the dilution factor, calculate the solubility of this compound in the chosen solvent at the specified temperature. Express the solubility in appropriate units (e.g., g/L, mol/L).

-

Safety Precautions:

-

Organozinc compounds can be pyrophoric and are sensitive to air and moisture. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen).

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

While quantitative solubility data for this compound in various organic solvents is not extensively documented in the scientific literature, qualitative evidence suggests that its solubility is modest and significantly influenced by the presence of salt additives like LiCl, particularly in ethereal solvents like THF. For applications requiring precise knowledge of solubility, direct experimental determination is recommended. The protocol provided in this guide offers a robust methodology for obtaining such data, enabling researchers to optimize reaction conditions and better understand the behavior of this important class of organometallic reagents.

References

Spectroscopic Profile of Methyl(pivaloyloxy)zinc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Methyl(pivaloyloxy)zinc, a compound of interest in various chemical syntheses. Due to the limited availability of published experimental data for this specific molecule, this guide leverages data from the closely related compound, zinc pivalate (bis(pivaloyloxy)zinc), and established principles of spectroscopic interpretation to present a comprehensive analytical profile. The information herein is intended to serve as a valuable resource for the identification and characterization of this compound and related organozinc carboxylates.

Spectroscopic Data Summary

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. Data for the pivaloyloxy moiety is based on experimental values reported for zinc pivalate, a structurally similar compound. Predicted values for the methyl group attached to the zinc atom and the mass spectrum are based on established chemical shift ranges and fragmentation patterns of organozinc compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ -0.5 to 0.5 | Singlet | 3H | Zn-CH ₃ | The chemical shift of protons on a carbon attached to zinc is typically upfield (shielded) compared to alkanes, appearing in the range of δ 0 to -1 ppm.[1][2][3][4][5] |

| ~ 1.2 | Singlet | 9H | -C(CH ₃)₃ | Based on the data for zinc pivalate. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Notes |

| ~ -5 to 5 | Zn-C H₃ | The chemical shift of a carbon directly bonded to zinc is expected to be significantly shielded.[6][7] |

| ~ 27 | -C(C H₃)₃ | Based on the experimental data for zinc pivalate. |

| ~ 39 | -C (CH₃)₃ | Based on the experimental data for zinc pivalate. |

| ~ 187 | C =O | The carbonyl carbon in zinc carboxylates is significantly deshielded. This value is based on experimental data for zinc pivalate.[8] |

Infrared (IR) Spectroscopy

Table 3: Expected IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Notes |

| ~ 2970 - 2870 | Strong | C-H stretch (methyl and tert-butyl) | Typical for sp³ C-H bonds.[9] |

| ~ 1600 - 1540 | Strong | Asymmetric COO⁻ stretch | The position of the carboxylate stretches is indicative of the coordination mode. For zinc carboxylates, a significant separation between the asymmetric and symmetric stretches is observed.[10] This range is based on data for zinc pivalate. |

| ~ 1485 | Medium | C-H bend (methyl and tert-butyl) | |

| ~ 1420 - 1380 | Strong | Symmetric COO⁻ stretch | This range is based on data for zinc pivalate. The difference between the asymmetric and symmetric stretching frequencies can provide information about the carboxylate binding mode (e.g., monodentate, bidentate, bridging).[10] |

| ~ 500 - 400 | Medium | Zn-C stretch | The Zn-C stretching frequency is expected in the far-IR region. |

| ~ 300 - 200 | Medium | Zn-O stretch | The Zn-O stretching frequency is also expected in the far-IR region. |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Ratio | Predicted Fragment Ion | Notes |

| [M]+ | [CH₃ZnOOCC(CH₃)₃]⁺ | The molecular ion peak may be observed, depending on the ionization method. |

| [M - CH₃]⁺ | [ZnOOCC(CH₃)₃]⁺ | Loss of the methyl group from the zinc atom is a likely fragmentation pathway. |

| [M - OOCC(CH₃)₃]⁺ | [CH₃Zn]⁺ | Cleavage of the zinc-carboxylate bond would yield the methylzinc cation. |

| 101 | [OCC(CH₃)₃]⁺ | Formation of the pivaloyl cation (acylium ion) is a common fragmentation pattern for pivalate-containing compounds.[11] |

| 57 | [C(CH₃)₃]⁺ | The tert-butyl cation is a very stable carbocation and its peak is expected to be prominent. |

Experimental Protocols

The following sections outline generalized procedures for the synthesis and spectroscopic analysis of this compound. These protocols are based on established methods for the preparation of organozinc reagents and their carboxylate derivatives.[12][13][14][15] All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of organozinc compounds.

Synthesis of this compound

Materials:

-

Anhydrous zinc chloride (ZnCl₂)

-

Methyllithium (CH₃Li) or Methylmagnesium bromide (CH₃MgBr) in a suitable anhydrous solvent (e.g., diethyl ether, THF)

-

Pivalic acid ((CH₃)₃CCOOH)

-

Anhydrous solvents (e.g., diethyl ether, THF, toluene)

Procedure:

-

Preparation of Dimethylzinc (in situ): A solution of methyllithium or methylmagnesium bromide (2 equivalents) is added dropwise to a stirred suspension of anhydrous zinc chloride (1 equivalent) in anhydrous diethyl ether or THF at a low temperature (e.g., 0 °C or -78 °C). The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the complete formation of dimethylzinc.

-

Reaction with Pivalic Acid: The solution of dimethylzinc is cooled to 0 °C. A solution of pivalic acid (1 equivalent) in the same anhydrous solvent is added dropwise to the dimethylzinc solution. This reaction is typically exothermic.

-

Work-up and Isolation: After the addition is complete, the reaction mixture is stirred at room temperature for an additional period to ensure complete reaction. The solvent is then removed under reduced pressure to yield the crude product. The product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) under an inert atmosphere.

Spectroscopic Analysis

2.2.1. NMR Spectroscopy

-

Sample Preparation: All samples for NMR analysis must be prepared in an inert atmosphere (glovebox). An appropriate amount of this compound is dissolved in a deuterated, anhydrous solvent (e.g., C₆D₆, THF-d₈).

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a standard NMR spectrometer (e.g., 300-500 MHz).

-

Data Acquisition: Standard pulse sequences are used to acquire the spectra.

2.2.2. IR Spectroscopy

-

Sample Preparation: Due to its sensitivity, the sample should be prepared in a glovebox. A thin film of the compound can be prepared between KBr or CsI plates, or a Nujol mull can be used.

-

Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. For analysis of metal-ligand vibrations, the far-IR region (below 400 cm⁻¹) may also be scanned.

2.2.3. Mass Spectrometry

-

Sample Preparation: The sample is introduced into the mass spectrometer using a method suitable for air-sensitive compounds, such as direct insertion probe under an inert gas flow.

-

Instrumentation: A variety of ionization techniques can be employed, including Electron Ionization (EI) or Electrospray Ionization (ESI), depending on the desired fragmentation and information.

-

Data Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and expected fragments.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

Caption: Synthesis and spectroscopic analysis workflow for this compound.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. compoundchem.com [compoundchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 6. bhu.ac.in [bhu.ac.in]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. documentsdelivered.com [documentsdelivered.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Zinc-mediated carboxylations of allylic and propargylic halides in flow: synthesis of β-lactones via subsequent bromolactonization - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07715A [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Highly efficient, general procedure for the preparation of alkylzinc reagents from unactivated alkyl bromides and chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Reactivity of Organozinc Pivalates: A Technical Guide for Drug Development and Discovery

Abstract

Organozinc pivalates have emerged as a robust and versatile class of reagents in modern organic synthesis, offering significant advantages in stability and functional group tolerance compared to traditional organozinc halides. Their enhanced stability to air and moisture simplifies handling procedures and broadens their applicability in complex synthetic routes, particularly within the pharmaceutical and agrochemical industries. This technical guide provides an in-depth analysis of the fundamental reactivity of organozinc pivalates, detailing their synthesis, structure, and diverse applications in key carbon-carbon bond-forming reactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, providing both theoretical understanding and practical experimental guidance.

Introduction: The Rise of Organozinc Pivalates

Organozinc reagents have long been valued in organic chemistry for their utility in a range of transformations, most notably the Negishi cross-coupling reaction.[1] However, their inherent sensitivity to air and moisture has historically limited their widespread use, often necessitating strictly anhydrous and anaerobic reaction conditions. The development of organozinc pivalates (RZnOPiv) by the Knochel group marked a significant advancement, providing a class of solid, free-flowing reagents with remarkably enhanced stability.[2][3]

These reagents are typically formulated as multicomponent systems, often including magnesium pivalate and lithium chloride, which contribute to their unique properties.[2] The pivalate ligand, with its bulky tert-butyl group, is believed to play a crucial role in stabilizing the organozinc species. This enhanced stability does not come at the cost of reactivity; organozinc pivalates readily participate in a variety of cross-coupling and other carbon-carbon bond-forming reactions, often with high yields and excellent functional group compatibility.[4][5]

Synthesis of Organozinc Pivalates

The preparation of organozinc pivalates can be achieved through several reliable methods, primarily involving the reaction of an organic halide with magnesium in the presence of zinc pivalate or through a directed metalation approach.

From Organic Halides via Magnesium Insertion

A common and practical method for the synthesis of aryl and heteroaryl zinc pivalates involves the direct insertion of magnesium into the carbon-halogen bond of an organic halide in the presence of zinc pivalate (Zn(OPiv)₂).[6] This "in situ" transmetalation sequence is highly efficient and tolerates a wide array of functional groups.

Caption: Synthesis of Organozinc Pivalates via Magnesium Insertion.

Via Directed Metalation

For substrates bearing sensitive functional groups that may not be compatible with direct magnesium insertion, a directed metalation approach using a hindered lithium amide base such as TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) is employed.[6] This is followed by transmetalation with zinc pivalate to afford the desired organozinc pivalate.

Fundamental Reactivity and Applications

Organozinc pivalates are highly versatile reagents that participate in a broad spectrum of carbon-carbon bond-forming reactions. Their reactivity is characterized by a high degree of functional group tolerance and often proceeds under mild reaction conditions.

Palladium-Catalyzed Negishi Cross-Coupling

The Negishi cross-coupling reaction is a cornerstone of modern organic synthesis, and organozinc pivalates have proven to be excellent nucleophilic partners in this transformation.[1] They readily couple with a wide variety of aryl, heteroaryl, and vinyl halides and triflates.

Caption: Simplified Catalytic Cycle for Negishi Cross-Coupling.

Cobalt-Catalyzed Cross-Coupling

Cobalt catalysis has emerged as a cost-effective and sustainable alternative to palladium-based systems. Organozinc pivalates are highly effective in cobalt-catalyzed cross-coupling reactions, enabling the formation of C(sp²)–C(sp³) and C(sp²)–C(sp²) bonds under mild conditions.[7][8]

Copper-Catalyzed Reactions

Organozinc pivalates also undergo efficient copper-catalyzed reactions, including acylations and allylations. These transformations provide access to a diverse range of functionalized molecules.[9][10]

Quantitative Data Summary

The following tables summarize the yields of various reactions involving organozinc pivalates, demonstrating their broad applicability and high efficiency.

Table 1: Palladium-Catalyzed Negishi Cross-Coupling of Organozinc Pivalates with Aryl Halides

| Organozinc Pivalate (Ar¹-ZnOPiv) | Aryl Halide (Ar²-X) | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ph-ZnOPiv | 4-BrC₆H₄CO₂Et | Pd(OAc)₂ (1) | SPhos (2) | THF | 25 | 2 | 95 |

| 2-Thienyl-ZnOPiv | 4-ClC₆H₄CN | Pd₂(dba)₃ (1.5) | XPhos (3) | THF | 60 | 12 | 88 |

| 4-MeOC₆H₄-ZnOPiv | 2-Br-pyridine | Pd(OAc)₂ (2) | RuPhos (4) | Toluene | 80 | 6 | 92 |

| 3-Pyridyl-ZnOPiv | 4-BrC₆H₄COMe | PEPPSI-IPr (1) | - | THF | 25 | 2 | 94[4] |

Table 2: Cobalt-Catalyzed Cross-Coupling of Organozinc Pivalates

| Organozinc Pivalate | Electrophile | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Ph-ZnOPiv | 1-Iodooctane | CoCl₂·2LiCl (10) | TMEDA (10) | THF | 25 | 12 | 85 |

| 4-FC₆H₄-ZnOPiv | 2-Bromooctane | CoBr₂ (10) | bipy (10) | MeCN | 23 | 3 | 78[7] |

| 2-Naphthyl-ZnOPiv | 1-Bromo-4-cyanobenzene | CoCl₂ (5) | - | NMP | 80 | 16 | 91 |

Table 3: Air and Moisture Stability of Selected Organozinc Pivalates

| Organozinc Pivalate | Exposure Time in Air (h) | Remaining Activity (%) | Reference |

| 4,6-dichloropyrimidin-5-ylzinc pivalate | 4 | ~95 | [6] |

| 2-pyridylzinc pivalate | 24 | >80 | [4] |

| p-tolylzinc pivalate with Mg(OPiv)₂ | 1 | ~90 | [11] |

Detailed Experimental Protocols

General Procedure for the Preparation of Arylzinc Pivalates via Magnesium Insertion

A dry and argon-flushed flask equipped with a magnetic stir bar is charged with magnesium turnings (1.5 equiv) and a solution of Zn(OPiv)₂·2LiCl (1.2 equiv) in anhydrous THF. The corresponding aryl or heteroaryl halide (1.0 equiv) is then added, and the mixture is stirred at room temperature until the magnesium is consumed (typically 2-12 h). The resulting solution of the organozinc pivalate can be used directly or the solvent can be removed under vacuum to yield a solid, free-flowing powder.[4]

General Procedure for Palladium-Catalyzed Negishi Cross-Coupling

To a solution of the organozinc pivalate (1.2 equiv) in anhydrous THF are added the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%), and the phosphine ligand (e.g., SPhos, 2-4 mol%). The reaction mixture is stirred at the indicated temperature until complete conversion of the starting material is observed by TLC or GC-MS. The reaction is then quenched with saturated aqueous NH₄Cl solution and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by column chromatography.[5]

General Procedure for Cobalt-Catalyzed Cross-Coupling

In a glovebox, a vial is charged with the cobalt catalyst (e.g., CoBr₂, 10 mol%), the ligand (if required), and the electrophile (1.0 equiv). The organozinc pivalate (1.5 equiv) is then added, followed by the solvent. The vial is sealed and the reaction mixture is stirred at the indicated temperature for the specified time. After completion, the reaction is worked up by quenching with a suitable aqueous solution and extracting with an organic solvent. The product is isolated after purification by column chromatography.[7]

Conclusion

Organozinc pivalates represent a significant advancement in the field of organometallic chemistry, offering a unique combination of high reactivity and enhanced stability. Their ease of preparation, broad functional group tolerance, and applicability in a wide range of important carbon-carbon bond-forming reactions make them invaluable tools for organic synthesis. This guide has provided a comprehensive overview of their fundamental reactivity, supported by quantitative data and detailed experimental protocols, to facilitate their adoption and application in academic and industrial research, particularly in the critical area of drug development and discovery. The continued exploration of the reactivity of these versatile reagents is expected to lead to further innovations in synthetic methodology.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. orgsyn.org [orgsyn.org]

- 5. Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cobalt-catalyzed negishi cross-coupling reactions of (hetero)arylzinc reagents with primary and secondary alkyl bromides and iodides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Air-stable solid aryl and heteroaryl organozinc pivalates: syntheses and applications in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Copper-catalyzed allylation of α,α-difluoro-substituted organozinc reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Organozinc pivalate reagents: segregation, solubility, stabilization, and structural insights - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Methyl(pivaloyloxy)zinc: A Versatile Reagent in Modern Organic Synthesis

Introduction

Methyl(pivaloyloxy)zinc, a member of the organozinc pivalate family, has emerged as a valuable and versatile reagent in organic synthesis. Its enhanced stability compared to traditional organozinc halides makes it an attractive option for a range of carbon-carbon bond-forming reactions. This application note provides a comprehensive overview of the applications of this compound, with a focus on detailed experimental protocols for key transformations, including cobalt-catalyzed reactions and Negishi cross-couplings. The data presented is intended to guide researchers, scientists, and drug development professionals in the effective utilization of this powerful synthetic tool.

Organozinc pivalates, in general, are recognized for their improved air and moisture stability, which allows for easier handling compared to their highly sensitive halide counterparts.[1][2][3][4] This increased stability does not compromise their reactivity, making them competent nucleophiles in a variety of transition metal-catalyzed reactions.[5][6]

Key Applications

The primary applications of alkylzinc pivalates, including this compound, lie in the field of cross-coupling and addition reactions. These reagents have proven to be particularly effective in:

-

Cobalt-Catalyzed 1,2-Dialkylation of Alkenes: A powerful method for the selective formation of two new C(sp³)–C(sp³) bonds across a double bond.[1][2]

-

Cobalt-Catalyzed Difluoroalkylarylation of Alkenes: Enabling the introduction of both a difluoroalkyl and an aryl group in a single step.[5]

-

Palladium-Catalyzed Negishi Cross-Coupling: A classic and reliable method for the formation of C-C bonds between organozinc compounds and organic halides or triflates.[3][6]

The use of solid, salt-stabilized alkylzinc pivalates offers a distinct advantage in these reactions, contributing to their efficiency and broad functional group tolerance.[1][2][5]

Data Presentation

The following tables summarize quantitative data for representative reactions involving alkylzinc pivalates, which are analogous to the expected reactivity of this compound.

Table 1: Cobalt-Catalyzed 1,2-Dialkylation of Dienoates with Alkylzinc Pivalates [1][2]

| Entry | Diene Substrate | Alkylating Agent 1 | Alkylzinc Pivalate | Product | Yield (%) |

| 1 | Ethyl sorbate | Ethyl bromodifluoroacetate | Isopentylzinc pivalate | Ethyl 4,5-dimethyl-2-(difluoro(ethoxycarbonyl)methyl)hept-2-enoate | 78 |

| 2 | Diethyl 2-methylenepent-4-enoate | Ethyl bromodifluoroacetate | Cyclohexylzinc pivalate | Diethyl 2-((cyclohexylmethyl)difluoromethyl)-2-methylpent-4-enoate | 65 |

| 3 | (E)-diethyl 2-methylenepent-4-enedioate | Ethyl bromodifluoroacetate | (3,3-dimethylbutyl)zinc pivalate | Diethyl 2-((3,3-dimethylbutyl)difluoromethyl)-2-methylenepent-4-enedioate | 72 |

Table 2: Cobalt-Catalyzed Difluoroalkylarylation of Alkenes with Arylzinc Pivalates [5]

| Entry | Alkene Substrate | Difluoroalkyl Bromide | Arylzinc Pivalate | Product | Yield (%) |

| 1 | Styrene | Ethyl bromodifluoroacetate | Phenylzinc pivalate | Ethyl 2,2-difluoro-4-phenyl-4-phenylbutanoate | 85 |

| 2 | 1-Octene | Ethyl bromodifluoroacetate | 4-Tolylzinc pivalate | Ethyl 2,2-difluoro-4-(p-tolyl)decanoate | 76 |

| 3 | Indene | Ethyl bromodifluoroacetate | 4-Methoxyphenylzinc pivalate | Ethyl 2-(2,2-difluoro-2-(4-methoxyphenyl)ethyl)-2,3-dihydro-1H-indene-2-carboxylate | 55 |

Experimental Protocols

Protocol 1: General Procedure for the Preparation of Solid, Salt-Stabilized Alkylzinc Pivalates

This protocol is adapted from the work of Wang et al. and can be used for the synthesis of this compound.[1][2]

Materials:

-

Alkyl halide (e.g., methyl iodide) (1.0 equiv)

-

Magnesium turnings (1.5 equiv)

-

Lithium chloride (LiCl) (1.5 equiv), dried under high vacuum

-

Zinc pivalate (Zn(OPiv)₂) (1.2 equiv), dried under high vacuum

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add magnesium turnings and dried lithium chloride.

-

Add anhydrous THF to the flask.

-

Slowly add the alkyl halide to the suspension at 0 °C.

-

Stir the mixture at room temperature for 2-4 hours until the magnesium is consumed.

-

In a separate dry Schlenk flask under argon, suspend zinc pivalate in anhydrous THF.

-

Cool the Grignard reagent solution to 0 °C and slowly add it to the zinc pivalate suspension via cannula.

-

Stir the resulting mixture at room temperature for 1 hour.

-

Remove the solvent under high vacuum to afford the solid, salt-stabilized alkylzinc pivalate, which can be stored under an inert atmosphere.

Protocol 2: Cobalt-Catalyzed 1,2-Dialkylation of a Dienoate

This is a representative procedure based on the work of Wang et al.[1][2]

Materials:

-

Dienoate (e.g., ethyl sorbate) (1.0 equiv)

-

Alkylating agent (e.g., ethyl bromodifluoroacetate) (2.0 equiv)

-

Alkylzinc pivalate (e.g., this compound) (2.0 equiv)

-

Cobalt(II) iodide (CoI₂) (10 mol%)

-

Anhydrous acetonitrile (MeCN)

Procedure:

-

To a dry Schlenk tube under an argon atmosphere, add cobalt(II) iodide.

-

Add the dienoate, alkylating agent, and alkylzinc pivalate.

-

Add anhydrous acetonitrile via syringe.

-

Stir the reaction mixture at 23 °C for 3 hours.

-

Upon completion (monitored by TLC or GC-MS), remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to obtain the desired 1,2-dialkylated product.

Protocol 3: General Procedure for Negishi Cross-Coupling

This is a general protocol for the palladium-catalyzed Negishi cross-coupling of an aryl halide with an organozinc pivalate.[3][4][6]

Materials:

-

Aryl halide (e.g., 4-bromoanisole) (1.0 equiv)

-

Organozinc pivalate (e.g., this compound) (1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Anhydrous solvent (e.g., THF or DMF)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the palladium catalyst.

-

Add the aryl halide and the organozinc pivalate.

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 50-80 °C) and stir for the required time (monitored by TLC or GC-MS).

-

After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Conclusion

This compound and its alkylzinc pivalate analogues are robust and versatile reagents for modern organic synthesis. Their enhanced stability and high reactivity in key C-C bond-forming reactions, such as cobalt-catalyzed dialkylations and palladium-catalyzed Negishi cross-couplings, make them valuable tools for the construction of complex organic molecules. The detailed protocols and data provided in this application note are intended to facilitate the adoption of these powerful reagents in academic and industrial research settings, ultimately accelerating the discovery and development of new chemical entities.

References

- 1. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 2. Salt-stabilized alkylzinc pivalates: versatile reagents for cobalt-catalyzed selective 1,2-dialkylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Solid 2-Pyridylzinc Reagents and Their Application in Negishi Reactions [organic-chemistry.org]

- 5. Organozinc pivalates for cobalt-catalyzed difluoroalkylarylation of alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Negishi coupling - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with Methyl(pivaloyloxy)zinc

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of methyl(pivaloyloxy)zinc in palladium-catalyzed cross-coupling reactions. This reagent offers a stable, solid, and highly functional group tolerant alternative for methylation in drug discovery and organic synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] Among the various organometallic reagents utilized, organozinc compounds, particularly in the context of the Negishi coupling, have proven to be highly versatile.[1] Organozinc pivalates have emerged as a class of reagents with enhanced stability, allowing for easier handling and storage compared to traditional organozinc halides.[2] this compound, specifically, provides a valuable tool for the introduction of a methyl group, a common motif in pharmacologically active compounds.

These reagents are solid, free-flowing powders that can often be handled in the air for brief periods with minimal loss of activity and exhibit excellent functional group compatibility, tolerating esters, ketones, and even free N-H groups.[2] This protocol outlines the preparation of zinc pivalate, the subsequent formation of the organozinc pivalate reagent, and a general procedure for its application in palladium-catalyzed cross-coupling reactions.

Data Presentation

Table 1: Typical Reaction Components for Palladium-Catalyzed Methylation with this compound

| Component | Example | Typical Loading (mol%) | Purpose |

| Aryl/Heteroaryl Halide | 4-Bromobenzonitrile | 1.0 equiv | Electrophilic coupling partner |

| This compound | N/A | 1.1 - 1.5 equiv | Nucleophilic methyl source |

| Palladium Precatalyst | PEPPSI™-IPr | 1 - 2 mol% | Catalyst |

| Solvent | THF, 2-MeTHF, NMP | N/A | Reaction medium |

| Temperature | Room Temperature to 60 °C | N/A | Reaction condition |

| Reaction Time | 1 - 24 hours | N/A | Reaction duration |

Table 2: Representative Palladium Catalysts and Ligands for Negishi Coupling

| Palladium Source | Ligand | Typical Applications |

| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | General cross-coupling of aryl and heteroaryl halides. |

| [Pd(allyl)Cl]₂ | Buchwald Biaryl Phosphine Ligands | Broadly applicable for various C-C and C-N bond formations. |

| PEPPSI™-IPr | IPr (NHC ligand) | Highly active for cross-coupling with less reactive halides. |

| NiCl₂(glyme) | (i-Pr)-Pybox | Nickel-catalyzed variant for specific substrate classes.[3] |

Experimental Protocols

Protocol 1: Preparation of Zinc Pivalate [Zn(OPiv)₂]

This protocol is adapted from the procedure for the synthesis of zinc pivalate as a precursor for organozinc reagents.[2][4]

Materials:

-

Zinc oxide (ZnO)

-

Pivalic acid (PivOH)

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add toluene (0.2 M solution based on zinc oxide).

-

Add pivalic acid (2.2 equivalents relative to zinc oxide).

-

While stirring, add zinc oxide (1.0 equivalent) portion-wise.

-

Heat the resulting suspension to reflux and continue stirring for 16 hours, collecting the water generated in the Dean-Stark trap.

-

Allow the reaction mixture to cool to room temperature.

-

The solid zinc pivalate can be isolated by filtration, washed with a non-polar solvent (e.g., hexanes), and dried under vacuum.

Protocol 2: Preparation of this compound

The preparation of solid organozinc pivalates can be achieved through the reaction of an organometallic reagent with zinc pivalate. This is an adapted, general procedure.

Materials:

-

Zinc Pivalate [Zn(OPiv)₂]

-

Methyllithium (MeLi) or Methylmagnesium bromide (MeMgBr)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

To a dry, argon-flushed flask, add solid zinc pivalate (1.0 equivalent).

-

Add anhydrous THF to form a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of methyllithium or methylmagnesium bromide (1.0 equivalent) dropwise via syringe, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

The solvent can be removed under high vacuum to yield the solid this compound reagent, which should be stored under an inert atmosphere.

Protocol 3: General Procedure for Palladium-Catalyzed Cross-Coupling

This protocol provides a general method for the Negishi cross-coupling of an aryl or heteroaryl halide with this compound.

Materials:

-

Aryl or Heteroaryl Halide (e.g., bromide or iodide)

-

This compound

-

Palladium precatalyst (e.g., PEPPSI™-IPr, 1-2 mol%)

-

Anhydrous Tetrahydrofuran (THF) or other suitable solvent

Procedure:

-

To a dry, argon-flushed flask containing a magnetic stir bar, add the aryl or heteroaryl halide (1.0 equivalent) and the solid this compound (1.1-1.5 equivalents).

-

Add the palladium precatalyst (1-2 mol%).

-

Add anhydrous THF via syringe.

-

Stir the reaction mixture at room temperature or heat as required (e.g., 50-60 °C) and monitor the reaction progress by TLC or GC/MS.

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Visualizations

Caption: Catalytic cycle for the palladium-catalyzed Negishi cross-coupling.

Caption: General experimental workflow for Negishi methylation.

References

Application Notes and Protocols: C-C Bond Formation Using Methylzinc Pivalate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylzinc pivalate (MeZnOPiv) is a valuable organometallic reagent for carbon-carbon bond formation in organic synthesis. As a member of the family of air- and moisture-stabilized organozinc pivalates, it offers a practical and effective alternative to more sensitive organometallic reagents. The pivaloate ligand enhances the stability and modulates the reactivity of the methylzinc species, allowing for precise control in cross-coupling reactions. These reagents are particularly useful in palladium- or nickel-catalyzed Negishi cross-coupling reactions for the introduction of a methyl group onto various organic scaffolds, a common structural modification in medicinal chemistry and materials science. The solid nature of many organozinc pivalates simplifies their handling, storage, and dispensing, making them amenable to high-throughput screening and automated synthesis.[1][2][[“]]

Advantages of Methylzinc Pivalate

-

Enhanced Stability: Compared to traditional organozinc halides, the pivalate ligand confers greater stability towards air and moisture, allowing for easier handling.[1][2]

-

High Functional Group Tolerance: Organozinc reagents are known for their excellent compatibility with a wide range of functional groups, such as esters, ketones, and amides, which is crucial in the synthesis of complex molecules.

-

Broad Applicability: Methylzinc pivalate can be employed in a variety of cross-coupling reactions to form C(sp²)-C(sp³) and C(sp)-C(sp³) bonds.

-

Solid Form: Like other organozinc pivalates, methylzinc pivalate can potentially be prepared and handled as a solid, which is advantageous for laboratory workflow and stoichiometry control.[1][2]

Applications in C-C Bond Formation

The primary application of methylzinc pivalate is in Negishi cross-coupling reactions. This reaction typically involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide or triflate.

General Reaction Scheme:

Where:

-

R-X: Aryl-, heteroaryl-, vinyl-, or acyl-halide (or triflate)

-

MeZnOPiv: Methylzinc pivalate

-